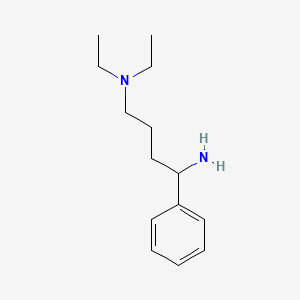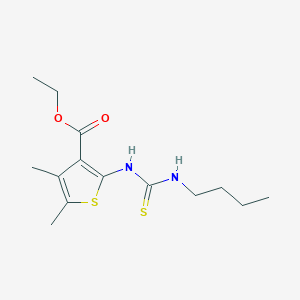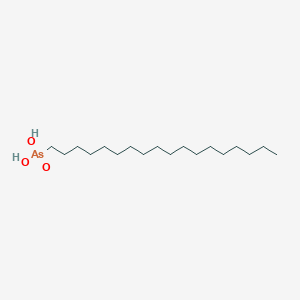
Octadecylarsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octadecylarsonic acid typically involves the reaction of octadecanol with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Octadecylarsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form octadecylarsonic oxide.
Reduction: Reduction reactions can convert it to octadecylarsonic hydride.
Substitution: The arsenic atom can participate in substitution reactions, where the aliphatic chain is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Octadecylarsonic oxide.
Reduction: Octadecylarsonic hydride.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Octadecylarsonic acid has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which octadecylarsonic acid exerts its effects involves the interaction of the arsenic atom with biological molecules. The long aliphatic chain allows the compound to integrate into lipid membranes, potentially disrupting cellular processes. The arsenic atom can also interact with thiol groups in proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Octadecanol: Similar aliphatic chain but lacks the arsenic atom.
Arsenic Trioxide: Contains arsenic but lacks the long aliphatic chain.
Octadecanoic Acid: Similar aliphatic chain but contains a carboxylic acid group instead of an arsenic atom.
Uniqueness: Octadecylarsonic acid is unique due to the combination of a long aliphatic chain and an arsenic atom. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds cannot fulfill.
Propiedades
Número CAS |
18855-18-0 |
|---|---|
Fórmula molecular |
C18H39AsO3 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
octadecylarsonic acid |
InChI |
InChI=1S/C18H39AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20,21)22/h2-18H2,1H3,(H2,20,21,22) |
Clave InChI |
XEIZOXFXYOCGKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol](/img/structure/B14007089.png)
![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)


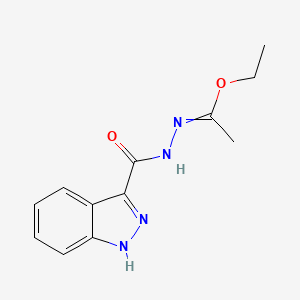
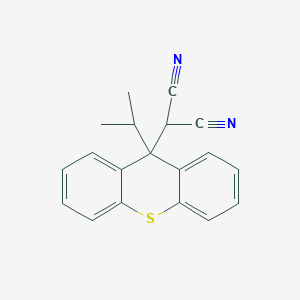
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)

